Methyl (methylcarbamoyl)formate
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Overview
Description
Methyl (methylcarbamoyl)formate is an organic compound with the molecular formula C4H7NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a carbamoyl group (–CONH2) attached to a formate ester (–COOCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (methylcarbamoyl)formate can be synthesized through various methods. One common approach involves the reaction of methyl isocyanate with methyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems further enhances the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (methylcarbamoyl)formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and formates.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various carbamates, amines, alcohols, and esters. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl (methylcarbamoyl)formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers utilize it in studies related to enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of methyl (methylcarbamoyl)formate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl formate: A simpler ester with similar reactivity but lacks the carbamoyl group.
Ethyl carbamate: Another carbamate ester with different alkyl groups, used in similar applications.
Dimethyl carbamate: A related compound with two methyl groups attached to the carbamoyl group.
Uniqueness
Methyl (methylcarbamoyl)formate is unique due to its specific structure, which combines the properties of both carbamates and formates. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(methylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)4(7)8-2/h1-2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBGTOCRMNMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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